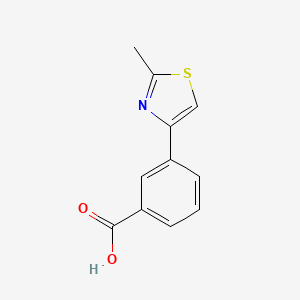

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPHSMPSNLAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380127 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28077-41-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with a 2-methyl-1,3-thiazole ring at the meta-position. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological significance of both thiazole and benzoic acid scaffolds. This technical guide provides a comprehensive overview of the currently available information on the basic properties, synthesis, and characterization of this compound.

Core Physicochemical Properties

At present, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available predicted and catalog-based information.

| Property | Value | Source |

| CAS Number | 28077-41-0 | Echemi[1] |

| Molecular Formula | C₁₁H₉NO₂S | Echemi[1] |

| Molecular Weight | 219.26 g/mol | Echemi |

| Melting Point | 200 °C (predicted) | Echemi |

| Boiling Point | 431 °C at 760 mmHg (predicted) | Echemi |

| Density | 1.319 g/cm³ (predicted) | Echemi |

| Flash Point | 214.4 °C (predicted) | Echemi |

| Refractive Index | 1.629 (predicted) | Echemi |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole rings. This would be followed by functional group manipulations to introduce or unmask the benzoic acid moiety. The logical relationship for this proposed synthesis is outlined below.

Experimental Protocols (General Procedures)

While a specific protocol for the target molecule is unavailable, the following general procedures for related transformations are provided for guidance.

General Procedure for Hantzsch Thiazole Synthesis: A typical Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, sometimes with the addition of a base to facilitate the reaction.

General Procedure for Nitrile Hydrolysis: Hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions. Acidic hydrolysis typically involves refluxing the nitrile with a strong acid such as hydrochloric acid or sulfuric acid. Basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently published. For characterization purposes, researchers would need to acquire this data upon successful synthesis.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or the involvement of this compound in any signaling pathways. Given the pharmacological importance of both the thiazole and benzoic acid moieties, this compound represents an interesting candidate for biological screening in various assays, such as anticancer, antimicrobial, or anti-inflammatory studies.

Future Directions

The lack of comprehensive experimental data for this compound highlights a clear gap in the scientific literature. Future research should focus on:

-

Development and optimization of a reliable synthetic route.

-

Full characterization of the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Determination of key physicochemical properties such as solubility in various solvents and its pKa.

-

Screening for biological activity in a range of therapeutic areas.

This foundational work would be crucial for unlocking the potential of this compound for applications in drug discovery and materials science.

References

Elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical structure and properties of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted spectroscopic data and plausible experimental protocols based on established chemical principles and analysis of structurally analogous compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of novel thiazole-containing benzoic acid derivatives in the field of drug discovery and development. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H9NO2S and a molecular weight of approximately 219.26 g/mol . The structure features a benzoic acid moiety substituted at the meta-position with a 2-methyl-1,3-thiazole ring. The presence of both an acidic carboxylic group and a heterocyclic thiazole ring suggests potential for diverse chemical interactions and biological activities.

| Property | Value | Source |

| Molecular Formula | C11H9NO2S | Echemi[1] |

| Molecular Weight | 219.26 g/mol | Echemi[1] |

| CAS Number | Not readily available | - |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, 2-methyl-1,3-thiazole, and similarly substituted aromatic compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | COOH |

| ~8.3 | Singlet | 1H | Ar-H (Position 2) |

| ~8.0 | Doublet | 1H | Ar-H (Position 6) |

| ~7.8 | Doublet | 1H | Ar-H (Position 4) |

| ~7.6 | Triplet | 1H | Ar-H (Position 5) |

| ~7.5 | Singlet | 1H | Thiazole-H (Position 5) |

| ~2.7 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~165 | Thiazole-C (Position 2) |

| ~150 | Thiazole-C (Position 4) |

| ~135 | Aromatic-C (Position 1) |

| ~132 | Aromatic-C (Position 3) |

| ~130 | Aromatic-C (Position 5) |

| ~129.5 | Aromatic-C (Position 6) |

| ~128 | Aromatic-C (Position 4) |

| ~127 | Aromatic-C (Position 2) |

| ~115 | Thiazole-C (Position 5) |

| ~19 | CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic and Thiazole) |

| ~1550 | Medium | C=N stretch (Thiazole) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~750 | Strong | C-H bend (meta-substituted aromatic) |

Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 219 | [M]⁺ |

| 202 | [M-OH]⁺ |

| 174 | [M-COOH]⁺ |

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis. This established method is widely used for the formation of thiazole rings.

Reaction: 3-Formylbenzoic acid reacts with thioacetamide in the presence of a suitable oxidizing agent and solvent.

Reagents and Materials:

-

3-Formylbenzoic acid

-

Thioacetamide

-

Iodine (or other suitable oxidizing agent)

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 3-formylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.

-

Add thioacetamide (1.1 equivalents) to the solution and stir until dissolved.

-

Add iodine (1.1 equivalents) portion-wise to the reaction mixture. The color of the solution will likely change.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The mechanism of action for such compounds can be diverse. For instance, some thiazole-containing drugs are known to act as inhibitors of specific enzymes or to interfere with cellular signaling pathways.

Figure 1. Hypothetical signaling pathways potentially modulated by thiazole derivatives.

Experimental and Logical Workflow

The elucidation of the structure and properties of a novel compound like this compound follows a logical experimental workflow.

Figure 2. General experimental workflow for synthesis and characterization.

Figure 3. Logical relationship of the constituent chemical moieties.

Conclusion

While direct experimental data for this compound remains scarce in the public domain, this technical guide provides a robust, predictive framework for its structural elucidation and potential properties. The presented data, based on well-established principles of organic chemistry and spectroscopy, offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds. Further empirical investigation is warranted to validate these predictions and fully uncover the pharmacological profile of this molecule.

References

An In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

This technical guide provides a comprehensive overview of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information on closely related analogs to provide a broader context for its potential synthesis, biological activities, and experimental evaluation.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be inferred from its structure and data available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 28077-41-0 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂S | [2] |

| Appearance | White solid | [2] |

| Purity | ≥97% (commercially available) | [2] |

For comparison, key properties of the related 2- and 4-isomers are presented below.

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Purity |

| 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 65032-66-8 | C₁₁H₉NO₂S | 219.26 | - |

| 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | 294620-60-3 | C₁₁H₉NO₂S | 219.26 | ≥95% |

Synthesis and Characterization

A potential synthetic workflow is outlined below:

References

In-depth Technical Guide: The Mechanism of Action of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety substituted with a methyl-thiazole group. While the broader class of thiazole-containing compounds has been investigated for a range of biological activities, from antimicrobial to anticancer effects, specific and detailed information regarding the mechanism of action for this particular molecule is not extensively available in the public domain. This guide aims to synthesize the current understanding, drawing from research on structurally similar compounds to postulate potential mechanisms and to outline the experimental approaches that would be necessary to elucidate its precise biological function.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct studies on this compound, we can infer potential biological targets and pathways by examining related molecules. A notable analogue, a phenyl-thiazolyl-benzoic acid derivative (PTB), has been identified as a novel Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) agonist.[1] This suggests that this compound could potentially interact with nuclear hormone receptors.

Another area of interest for thiazole derivatives is their potential as antimicrobial agents. Various studies have demonstrated that compounds containing a thiazole ring exhibit antibacterial and antifungal properties.[2][3][4][5] The mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Furthermore, some thiazole-containing compounds have been investigated as inhibitors of specific enzymes, such as malate dehydrogenase, or as modulators of ion channels like the Zinc-Activated Channel (ZAC).[6][7][8]

Potential Signaling Pathway Involvement

Based on the agonistic activity of the similar compound PTB on RAR/RXR, a potential signaling pathway for this compound could be the RAR/RXR signaling cascade. This pathway is crucial for regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1]

Hypothetical RAR/RXR Signaling Pathway Activation

Caption: Hypothetical activation of the RAR/RXR signaling pathway.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-defined experiments would be required.

1. Receptor Binding Assays

-

Objective: To determine if the compound binds to specific receptors, such as RAR and RXR.

-

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay can be employed.[1]

-

Protocol:

-

Prepare recombinant RAR and RXR ligand-binding domains (LBDs).

-

Incubate the LBDs with a fluorescently labeled known ligand (e.g., 9-cis-retinoic acid for RXR) and varying concentrations of this compound.

-

Excite the donor fluorophore and measure the emission of the acceptor fluorophore.

-

A decrease in the FRET signal indicates displacement of the labeled ligand by the test compound, signifying binding.

-

Calculate the IC50 value from the dose-response curve.

-

-

2. Reporter Gene Assays

-

Objective: To assess the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or antagonist.

-

Methodology: A luciferase reporter gene assay is a standard method.[1]

-

Protocol:

-

Co-transfect HEK-293 cells with expression plasmids for the receptor of interest (e.g., RARα and RXRα) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor (e.g., a retinoic acid response element).

-

Treat the transfected cells with varying concentrations of this compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.

-

Calculate EC50 or IC50 values from the dose-response curves.

-

-

Workflow for Receptor Activity Screening

Caption: Experimental workflow for receptor activity screening.

Quantitative Data from Analog Studies

While no quantitative data exists for this compound, the following table summarizes the data for the related compound PTB to provide a reference for potential activity levels.

| Compound | Assay | Target | Activity | Value | Reference |

| PTB | Tetrazolium Reduction (Differentiation) | APL cells (NB4) | EC50 | 0.95 µM | [1] |

The precise mechanism of action for this compound remains to be elucidated. Based on the activities of structurally related compounds, it is plausible that this molecule could function as a modulator of nuclear hormone receptors, such as RAR and RXR, or possess other biological activities like antimicrobial effects. The experimental protocols outlined in this guide provide a clear path forward for researchers to thoroughly investigate its molecular targets and downstream signaling effects. Such studies are essential to unlock the potential therapeutic applications of this and similar thiazole-containing compounds.

References

- 1. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Bioactivity Landscape of Thiazolyl-Benzoic Acids: A Technical Overview

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of drug discovery and development, the exploration of novel chemical entities is paramount. This technical guide addresses the biological activity of the specific compound 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid . Despite a comprehensive review of scientific literature and chemical databases, no specific biological activity data for this exact molecule has been publicly reported.

This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related compounds. The findings presented herein pertain to broader classes of thiazole and benzoic acid derivatives and should be interpreted as a guide for potential research directions for "this compound," not as a direct representation of its bioactivity.

Contextual Biological Activities of Structurally Related Compounds

While data on this compound is not available, its core structure is present in molecules with significant biological activities. Research into related compounds has revealed potential applications in various therapeutic areas.

Derivatives of benzoic acid are being investigated as potent, orally active VLA-4 antagonists, which have applications in treating inflammatory diseases. Additionally, novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant to Alzheimer's disease treatment.

The thiazole moiety is also a key component in many biologically active compounds. Thiazole derivatives have been explored for a wide range of pharmacological effects, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. For instance, some thiazol-2-yl benzamide derivatives have been designed and evaluated as glucokinase activators for the potential treatment of type 2 diabetes. Furthermore, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated antibacterial activity by inhibiting the FtsZ protein, a key component of bacterial cell division.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for representative, structurally related compounds. It is crucial to reiterate that this data does not describe the activity of this compound.

Table 1: VLA-4 Antagonist Activity of a Benzoic Acid Derivative

| Compound | Target | Assay | IC50 (nM) |

| 12l (a specific benzoic acid derivative) | VLA-4 | Not Specified | 0.51 |

Data sourced from a study on benzoic acid derivatives as VLA-4 antagonists.

Table 2: Glucokinase Activator Activity of Thiazol-2-yl Benzamide Derivatives

| Compound | Target | Assay | Activation Fold |

| Compound 1 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |

| Compound 2 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |

| Compound 5 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |

| Compound 8 | Glucokinase | In vitro enzymatic assay | 1.48 - 1.83 |

Data from a study on thiazol-2-yl benzamide derivatives as glucokinase activators.

Experimental Protocols for Key Assays of Related Compounds

To provide a practical framework for potential future studies on this compound, this section details the methodologies used to evaluate the biological activity of related compounds.

In Vitro Glucokinase Activation Assay

This protocol is based on the methodology used for evaluating thiazol-2-yl benzamide derivatives as glucokinase activators.

-

Enzyme and Substrate Preparation: Recombinant human glucokinase (GK) is expressed and purified. A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, NAD+, glucose, and glucose-6-phosphate dehydrogenase.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the GK enzyme. The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.

-

Data Analysis: The fold activation is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a generalized method for determining the antibacterial activity of novel compounds, such as the 3-methylbenzo[d]thiazol-methylquinolinium derivatives.

-

Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conceptual Workflows and Signaling Pathways

The following diagrams illustrate conceptual workflows for screening and potential mechanisms of action for compounds structurally related to this compound.

Caption: A conceptual workflow for the initial screening of a novel chemical entity.

Potential Therapeutic Targets of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound, 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally similar compounds, particularly those containing thiazole and benzoic acid moieties, provides compelling insights into its likely biological targets. This document synthesizes existing research on analogous compounds to postulate potential mechanisms of action, identify key signaling pathways, and propose experimental strategies for further investigation. The primary putative targets identified through this analysis are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2, both of which are implicated in a range of pathologies, including cancer, inflammation, and neurological disorders.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing compounds with diverse pharmacological activities. When coupled with a benzoic acid moiety, the resulting structure, as seen in this compound, presents a compelling candidate for targeted drug discovery. This guide will delve into the potential therapeutic targets of this compound based on the established activities of its structural analogs.

Potential Therapeutic Target I: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Several classes of FAAH inhibitors feature heterocyclic cores, including those with thiazole and thiadiazole motifs.[1][2]

Mechanism of Action: Covalent Inhibition

Thiadiazolopiperazinyl aryl urea derivatives have been identified as potent, mechanism-based inhibitors of FAAH.[1] These compounds act as substrates for the enzyme, forming a covalent adduct with the catalytic serine residue (Ser241), thereby irreversibly inactivating the enzyme. Given the structural similarities, it is plausible that this compound or its derivatives could act in a similar manner.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of piperazine urea derivatives with a thiadiazole component have shown that specific substitutions on the aromatic rings are crucial for potent FAAH inhibition. For instance, compounds with 4-chlorobenzyl and 4-fluorobenzyl groups on the piperazine ring exhibited the most significant inhibitory activity, with IC50 values of 0.13 µM and 0.22 µM, respectively.[2] This suggests that the electronic and steric properties of the substituents on the benzoic acid ring of this compound could be critical for its potential FAAH inhibitory activity.

Quantitative Data for FAAH Inhibitors with Thiazole/Thiadiazole Scaffolds

| Compound Class | Specific Compound/Substitution | Target | IC50 (µM) | Reference |

| Piperazinourea derivatives with thiadiazole | 4-chlorobenzyl tail on piperazine | hFAAH | 0.13 | [2] |

| Piperazinourea derivatives with thiadiazole | 4-fluorobenzyl tail on piperazine | hFAAH | 0.22 | [2] |

| α-Ketooxazoles | OL-135 | rat FAAH | 0.0047 | [3][4] |

| α-Ketooxazoles | Analog 6 | rat and rhFAAH | 0.0002 and 0.00026 | [3] |

Proposed Experimental Workflow for FAAH Inhibition Assay

Potential Therapeutic Target II: Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. It plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. Several potent and selective inhibitors of CK2 are based on a 4-(thiazol-5-yl)benzoic acid scaffold.[5]

Mechanism of Action: ATP-Competitive Inhibition

The 4-(thiazol-5-yl)benzoic acid derivatives act as ATP-competitive inhibitors of CK2. The carboxylic acid moiety forms a key salt bridge with a conserved lysine residue (Lys68) in the ATP-binding pocket of the kinase. The thiazole ring and its substituents occupy the hydrophobic regions of the active site.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-(thiazol-5-yl)benzoic acid analogs have revealed that modifications to both the benzoic acid and thiazole rings can significantly impact inhibitory potency and cellular activity.[5]

-

Azabenzene Analogs: Replacing the benzene ring with pyridine or pyridazine moieties maintained potent CK2 inhibitory activity.

-

Substitutions on the Benzoic Acid: Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring not only preserved potent CK2 inhibition but also enhanced antiproliferative activity against A549 lung cancer cells.[5] This suggests that the specific substitution pattern on the benzoic acid ring of this compound is likely to be a key determinant of its activity against CK2.

Quantitative Data for CK2 Inhibitors with a Thiazolyl-Benzoic Acid Scaffold

| Compound Class | Specific Compound/Substitution | Target | IC50 (µM) | Antiproliferative CC50 (A549 cells, µM) | Reference |

| Azabenzene analogs | Pyridine-carboxylic acid derivative | CK2α / CK2α' | 0.014 / 0.0046 | Not Reported | [5] |

| Azabenzene analogs | Pyridazine-carboxylic acid derivative | CK2α / CK2α' | 0.017 / 0.010 | Not Reported | [5] |

| Benzyloxy-substituted benzoic acid | 2-halo-benzyloxy at 3-position | CK2α / CK2α' | 0.014-0.016 / 0.0088-0.014 | 1.5 - 3.3 | [5] |

| Benzyloxy-substituted benzoic acid | 2-methoxy-benzyloxy at 3-position | CK2α / CK2α' | 0.014-0.016 / 0.0088-0.014 | 1.5 - 3.3 | [5] |

Proposed Signaling Pathway for CK2 Inhibition

Other Potential Targets and Activities

The versatile thiazole scaffold has been incorporated into molecules targeting a wide range of biological entities. While less directly suggested by the structure of this compound, other potential activities are worth noting:

-

Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[6]

-

Cholinesterase Inhibition: Some 1,3-thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[7]

-

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8]

Experimental Protocols

General Kinase Inhibition Assay (for CK2)

-

Reagents and Materials: Recombinant human CK2α and CK2α', ATP, kinase buffer, substrate peptide (e.g., RRRADDSDDDDD), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and compound or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media and conditions.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (or GI50) value.

Conclusion

Based on a thorough analysis of structurally related compounds, this compound emerges as a promising scaffold with the potential to target key enzymes implicated in human diseases. The most probable therapeutic targets are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2. The provided experimental protocols and workflows offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis, in vitro and in vivo evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The structure-activity relationship data from analogous compounds will be invaluable in guiding the design of more potent and selective modulators of these important biological targets.

References

- 1. Thiadiazolopiperazinyl ureas as inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Review of Available Scientific Information

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Derivatives of thiazole have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. This guide focuses specifically on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a molecule combining a methylthiazole core with a benzoic acid moiety. The presence of these functional groups suggests potential for various biological interactions and warrants a thorough investigation.

Synthesis and Chemical Properties

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, its synthesis can be conceptually approached through established methods for the formation of thiazole rings and functionalization of benzoic acid derivatives.

A plausible synthetic strategy would involve the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole rings. This could involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone bearing the benzoic acid moiety.

Conceptual Synthetic Workflow:

A Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Synthesis, and Potential Biological Activity

A Comprehensive Review for Drug Discovery Professionals

This technical guide provides a detailed overview of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document focuses on data from structurally similar compounds to infer its potential biological activities and establish a proposed synthetic pathway. The primary focus of the biological data presented is on the inhibition of protein kinase CK2, a significant target in cancer therapy, based on studies of closely related thiazole-based benzoic acid derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | - |

| Molecular Weight | 219.26 g/mol | - |

| CAS Number | 132088-34-1 | Echemi[1] |

Proposed Synthesis

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of similar thiazole and benzoic acid derivatives.[2][3][4] The following multi-step synthesis is proposed:

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 3-bromoacetylbenzoate

-

To a solution of 3-acetylbenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting methyl 3-acetylbenzoate in a suitable solvent such as chloroform or acetic acid.

-

Add bromine (1 eq.) dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-bromoacetylbenzoate.

Step 2: Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

-

Dissolve thioacetamide (1 eq.) in a suitable solvent like ethanol or DMF.

-

Add methyl 3-bromoacetylbenzoate (1 eq.) to the solution.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction and remove the solvent.

-

Purify the crude product by column chromatography to obtain methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.

Step 3: Hydrolysis to this compound

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq.).

-

Stir the mixture at room temperature or gently heat for 2-4 hours.

-

After the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final product, this compound.

References

An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid and its derivatives. This class of compounds, featuring a central thiazole ring linked to a benzoic acid moiety, represents a promising scaffold in medicinal chemistry, with potential applications in oncology and other therapeutic areas. Due to the limited availability of data on the specific core structure, this guide draws upon established synthetic methodologies and biological findings from closely related analogs to provide a foundational understanding for researchers in the field.

Core Structure and Rationale for Interest

The this compound scaffold combines the structural features of a thiazole ring and a benzoic acid group. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The inclusion of a benzoic acid functional group provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets, such as through hydrogen bonding or salt bridge formation. The substitution pattern on both the thiazole and the benzoic acid rings allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Analogs

The synthesis of the core structure and its derivatives can be achieved through various established synthetic routes for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis. Below is a generalized experimental protocol for the synthesis of the parent compound, this compound.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioacetamide. This classical approach allows for the efficient construction of the 2-methyl-thiazole ring.

Caption: Proposed Hantzsch synthesis of the core molecule.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(Bromoacetyl)benzoic acid

-

To a solution of 3-acetylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(bromoacetyl)benzoic acid.

Step 2: Synthesis of this compound

-

A mixture of 3-(bromoacetyl)benzoic acid (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol or dimethylformamide (DMF) is heated to reflux.

-

The reaction is monitored by TLC. The reflux is continued for 4-8 hours until the starting materials are consumed.

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for this compound derivatives are not extensively reported in the public domain, studies on structurally similar compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Kinase Inhibitory Activity

Derivatives of thiazolyl-benzoic acid have been investigated as inhibitors of several kinases, including Casein Kinase 2 (CK2) and c-Met. The data from these studies can guide the design of new analogs based on the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative Activity (CC₅₀, µM) | Reference |

| Analog 1 | CK2α | 0.014 | A549 | 1.5 | [1] |

| Analog 2 | CK2α' | 0.0088 | A549 | 3.3 | [1] |

| Analog 3 | c-Met | 0.031 | MKN-45 | Not Reported | [2] |

| Analog 4 | c-Met | 0.029 | MKN-45 | Not Reported | [2] |

Note: Analogs 1 and 2 are derivatives of 4-(thiazol-5-yl)benzoic acid. Analogs 3 and 4 are thiazole/thiadiazole carboxamide derivatives.

The structure-activity relationship (SAR) studies on related compounds suggest that:

-

The nature and position of substituents on the benzoic acid ring can significantly impact both potency and cell-based activity.

-

Modifications of the thiazole ring, for instance at the C2 and C5 positions, can influence kinase selectivity and overall biological profile.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. Standard protocols for cytotoxicity and kinase inhibition assays are provided below.

Cell Viability/Cytotoxicity (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4][5]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3][4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CK2, c-Met)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add the test compounds at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of kinase inhibition relative to the control (no compound) and determine the IC₅₀ value.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Given that structurally related thiazole derivatives have shown activity against kinases such as CK2 and c-Met, it is plausible that this compound analogs may also modulate key cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[6][7][8][9][10] Kinases like c-Met can act as upstream activators of this pathway.

Caption: The PI3K/Akt signaling pathway, a potential target for thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While direct biological data for this specific core structure is limited, the wealth of information on related thiazole derivatives provides a strong rationale for its investigation.

Future research in this area should focus on:

-

The synthesis and characterization of a diverse library of this compound analogs with systematic variations on both the thiazole and benzoic acid rings.

-

Comprehensive in vitro screening of these compounds against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.

-

Elucidation of the precise mechanism of action of the most promising lead compounds, including the identification of their direct molecular targets and their effects on downstream signaling pathways.

-

In vivo evaluation of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules, with the ultimate goal of translating these scientific findings into novel and effective therapies.

References

- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cusabio.com [cusabio.com]

- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

The Potential of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid in Drug Discovery: A Technical Guide Focused on ALK5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a candidate for drug discovery, with a specific focus on its promise as an inhibitor of the Activin-like Kinase 5 (ALK5). While direct biological data for this specific molecule is not extensively available in public literature, its structural features—a substituted thiazole ring linked to a benzoic acid moiety—place it within a class of compounds that has demonstrated potent inhibition of ALK5, a key serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of the TGF-β pathway is implicated in a range of pathologies, most notably in promoting tumor progression and fibrosis. This document provides a comprehensive overview of the TGF-β/ALK5 signaling axis, the rationale for its therapeutic targeting, and the existing evidence for thiazole derivatives as ALK5 inhibitors. Furthermore, it outlines detailed experimental protocols and workflows for the synthesis and biological evaluation of "this compound" to ascertain its potential as a novel therapeutic agent.

Introduction: The TGF-β Signaling Pathway and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

While TGF-β signaling plays a tumor-suppressive role in the early stages of cancer, in advanced malignancies, it often switches to a pro-tumorigenic function by promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression. Consequently, inhibiting the TGF-β pathway, and specifically the kinase activity of ALK5, has emerged as a promising strategy in oncology and for the treatment of fibrotic diseases.

Thiazole Derivatives as Potent ALK5 Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Recent research has identified a series of novel thiazole derivatives as potent inhibitors of ALK5. These findings provide a strong rationale for investigating "this compound" as a potential ALK5 inhibitor. The combination of the thiazole ring and the benzoic acid group offers multiple points for interaction within the ATP-binding pocket of the ALK5 kinase domain.

Quantitative Data for Thiazole-Based ALK5 Inhibitors

To provide a comparative landscape for the potential efficacy of "this compound," the following table summarizes the inhibitory activities of several reported ALK5 inhibitors, including some with thiazole or related heterocyclic cores.

| Compound Name/Reference | Chemical Scaffold | Target | IC50 (nM) | Assay Type |

| Compound 29b | Thiazole derivative | ALK5 | 3.7 | Kinase Assay |

| R-268712 | Not specified | ALK5 | 2.5 | Not specified |

| TP0427736 | Not specified | ALK5 | 2.72 | Kinase Assay |

| SB525334 | Not specified | ALK5 | 14.3 | Cell-free Assay |

| GW788388 | Not specified | ALK5 | 18 | Cell-free Assay |

| RepSox | 2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinoline | ALK5 | 23 (ATP binding) | Cell-free Assay |

| Galunisertib (LY2157299) | Pyridine derivative | TβRI (ALK5) | 56 | Cell-free Assay |

| Vactosertib (TEW-7197) | Pyridine derivative | ALK5 | 11 | Not specified |

| A-83-01 | 3-(6-Methyl-pyridin-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | ALK5-TD | 12 | Not specified |

| SB431542 | Imidazole derivative | ALK5 | 94 | Cell-free Assay |

| GW6604 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | ALK5 | 140 (autophosphorylation) | In vitro |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of "this compound" as a potential ALK5 inhibitor.

Synthesis of this compound

A potential synthetic route for "this compound" can be adapted from known methods for synthesizing similar thiazole derivatives. A general approach is outlined below:

Protocol:

-

Starting Materials: 3-Bromobenzoyl chloride and thioacetamide.

-

Step 1: Synthesis of 3-bromo-N-(1-iminoethyl)benzamide.

-

Dissolve thioacetamide in a suitable aprotic solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add 3-bromobenzoyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Cyclization to form the thiazole ring.

-

Dissolve the product from Step 1 in a high-boiling point solvent such as dimethylformamide (DMF).

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃), dropwise at 0°C.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting "3-(4-bromo-2-methyl-1,3-thiazol-5-yl)benzoic acid" intermediate.

-

-

Step 3: Suzuki Coupling to introduce the methyl group.

-

This step is a proposed modification to achieve the target molecule from a related intermediate if direct synthesis is challenging. Assuming an intermediate like "3-(2-bromo-1,3-thiazol-4-yl)benzoic acid" is synthesized, a Suzuki coupling can be performed.

-

Dissolve the bromo-thiazole intermediate in a solvent mixture of toluene, ethanol, and water.

-

Add methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product, "this compound," by column chromatography or recrystallization.

-

Note: This is a generalized protocol. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.

ALK5 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of the compound on the kinase activity of ALK5.

Protocol:

-

Reagents and Materials:

-

Recombinant human ALK5 (TβRI) kinase domain.

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific SMAD2/3-derived peptide).

-

³²P-γ-ATP or ³³P-γ-ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

"this compound" dissolved in DMSO.

-

Positive control inhibitor (e.g., SB431542).

-

96-well filter plates (e.g., phosphocellulose membrane).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a serial dilution of "this compound" in kinase reaction buffer.

-

In a 96-well plate, add the ALK5 enzyme and the test compound or control to each well.

-

Incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and radiolabeled ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated ATP.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for TGF-β Signaling Inhibition

This assay measures the ability of the compound to inhibit TGF-β-induced downstream signaling in a cellular context. A common method is to measure the inhibition of SMAD2/3 phosphorylation.

Protocol:

-

Cell Line: A suitable cell line that responds to TGF-β, such as HaCaT (human keratinocytes) or A549 (human lung carcinoma) cells.

-

Reagents and Materials:

-

Cell culture medium and supplements.

-

Recombinant human TGF-β1.

-

"this compound" dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of "this compound" or a positive control for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-SMAD2/3 and total-SMAD2/3.

-

Normalize the phospho-SMAD2/3 signal to the total-SMAD2/3 signal.

-

Calculate the percentage of inhibition of SMAD phosphorylation relative to the TGF-β1-stimulated control.

-

Determine the IC50 value from a dose-response curve.

-

Visualizing Pathways and Workflows

TGF-β/ALK5 Signaling Pathway

Caption: Canonical TGF-β/ALK5 signaling pathway and the proposed point of inhibition.

Experimental Workflow for Compound Evaluation

Caption: A proposed experimental workflow for the evaluation of the target compound.

Structure-Activity Relationship (SAR) Considerations

Based on the broader class of thiazole-based inhibitors, several structural features of "this compound" can be considered for future optimization:

-

The Benzoic Acid Moiety: The position and nature of the acidic group can significantly impact activity and pharmacokinetic properties. Modifications to the carboxylic acid, such as esterification or conversion to an amide, could be explored to modulate cell permeability and metabolic stability.

-

The Methyl Group on the Thiazole Ring: The size and electronics of the substituent at the 2-position of the thiazole ring are likely to be important for binding. Exploration of other small alkyl or substituted alkyl groups could lead to improved potency or selectivity.

-

The Linkage between the Rings: The relative orientation of the benzoic acid and thiazole rings is crucial. The meta-substitution pattern in the target compound could be compared with ortho- and para-isomers to understand the optimal geometry for ALK5 inhibition.

Conclusion and Future Outlook

"this compound" represents a promising, yet underexplored, starting point for the development of novel ALK5 inhibitors. Its chemical structure aligns with a class of compounds known to potently inhibit this therapeutically relevant kinase. The experimental protocols and strategic workflow outlined in this guide provide a clear path forward for its synthesis, characterization, and optimization. Future work should focus on executing these studies to determine the in vitro and in vivo efficacy of this compound and its derivatives. Successful validation of its ALK5 inhibitory activity could pave the way for a new class of therapeutics for the treatment of advanced cancers and fibrotic diseases.

References

Methodological & Application

Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust four-step sequence, commencing with the readily available 3-acetylbenzoic acid. The protocols are designed for laboratory-scale synthesis and provide a clear pathway for obtaining the target compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a well-established synthetic route involving esterification, alpha-bromination, Hantzsch thiazole synthesis, and subsequent hydrolysis. This multi-step process offers a reliable method for accessing the target molecule with good overall yield.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-acetylbenzoate

This initial step involves the esterification of commercially available 3-acetylbenzoic acid to protect the carboxylic acid functionality prior to the subsequent bromination reaction.

Reaction Scheme: 3-Acetylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-acetylbenzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Acetylbenzoic acid | 164.16 | 10.0 g | 0.061 mol |

| Methanol | 32.04 | 150 mL | - |

| Concentrated H₂SO₄ | 98.08 | 1.0 mL | - |

| Saturated NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Diethyl ether | - | As needed | - |

Protocol:

-

To a 250 mL round-bottom flask, add 3-acetylbenzoic acid (10.0 g, 0.061 mol) and methanol (150 mL).

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid (1.0 mL) dropwise.

-

Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-acetylbenzoate as a solid.

Expected Yield: 90-95%

Step 2: Synthesis of Methyl 3-(bromoacetyl)benzoate

This step involves the alpha-bromination of the methyl ketone group of methyl 3-acetylbenzoate to form the key α-haloketone intermediate required for the Hantzsch thiazole synthesis.

Reaction Scheme: Methyl 3-acetylbenzoate + NBS --(AIBN)--> Methyl 3-(bromoacetyl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-acetylbenzoate | 178.18 | 10.0 g | 0.056 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.059 mol |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.46 g | 0.0028 mol |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-acetylbenzoate (10.0 g, 0.056 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (10.5 g, 0.059 mol) and AIBN (0.46 g, 0.0028 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-5 hours. The reaction can be initiated with a heat lamp if necessary.

-

Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on the solvent surface is an indicator of reaction progression.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane/ethyl acetate to afford methyl 3-(bromoacetyl)benzoate.

Expected Yield: 75-85%

Step 3: Hantzsch Thiazole Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

This is the core step where the thiazole ring is constructed via the condensation of the α-haloketone (methyl 3-(bromoacetyl)benzoate) with thioacetamide.[1][2]

Reaction Scheme: Methyl 3-(bromoacetyl)benzoate + Thioacetamide --> Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-(bromoacetyl)benzoate | 257.07 | 10.0 g | 0.039 mol |

| Thioacetamide | 75.13 | 3.2 g | 0.043 mol |

| Ethanol | 46.07 | 150 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve methyl 3-(bromoacetyl)benzoate (10.0 g, 0.039 mol) in ethanol (150 mL).

-

Add thioacetamide (3.2 g, 0.043 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

-

Monitor the completion of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.

Expected Yield: 60-75%

Step 4: Hydrolysis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

The final step is the saponification of the methyl ester to yield the desired carboxylic acid, this compound.

Reaction Scheme: Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate --(KOH, H₂O/MeOH)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | 233.28 | 5.0 g | 0.021 mol |

| Potassium Hydroxide (KOH) | 56.11 | 2.4 g | 0.043 mol |

| Methanol | 32.04 | 50 mL | - |

| Water | 18.02 | 25 mL | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

Protocol:

-

In a 100 mL round-bottom flask, dissolve methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (5.0 g, 0.021 mol) in a mixture of methanol (50 mL) and water (25 mL).

-

Add potassium hydroxide (2.4 g, 0.043 mol) to the solution.

-

Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL).

-

Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol/water if necessary.

Expected Yield: 85-95%

Data Presentation

Summary of Synthetic Steps and Expected Yields:

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Esterification | 3-Acetylbenzoic acid | Methyl 3-acetylbenzoate | 90-95 |

| 2 | α-Bromination | Methyl 3-acetylbenzoate | Methyl 3-(bromoacetyl)benzoate | 75-85 |

| 3 | Hantzsch Thiazole Synthesis | Methyl 3-(bromoacetyl)benzoate | Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | 60-75 |

| 4 | Hydrolysis | Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | This compound | 85-95 |

Experimental Workflows

Caption: Workflow for the esterification of 3-acetylbenzoic acid.

Caption: Workflow for the α-bromination of methyl 3-acetylbenzoate.

Caption: Workflow for the Hantzsch thiazole synthesis.

Caption: Workflow for the hydrolysis of the methyl ester.

References

Synthesis Protocol for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: An Application Note for Researchers

Introduction

This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The thiazole moiety is a key structural feature in numerous pharmacologically active molecules. This protocol outlines a robust and reproducible three-step synthetic route commencing from commercially available 3-acetylbenzoic acid. The methodology is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a sequence of three key chemical transformations:

-

Bromination: The synthesis begins with the alpha-bromination of 3-acetylbenzoic acid to furnish the key intermediate, 3-(bromoacetyl)benzoic acid.

-

Hantzsch Thiazole Synthesis: The core thiazole heterocycle is constructed via the classical Hantzsch thiazole synthesis, involving the condensation of 3-(bromoacetyl)benzoic acid with thioacetamide.

-

Purification: The final product is isolated and purified using standard laboratory techniques.

Data Presentation

The following table summarizes the key reagents, intermediates, and the final product, along with their molecular weights and anticipated physical state.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Starting Material | 3-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | Solid |